P2X1 Subtype Selectivity: NF449 vs. Suramin and Other Analogs
NF449 exhibits picomolar potency and exceptional selectivity for the P2X1 receptor compared to suramin, NF279, and other analogs. In human P2X1 receptors, NF449 has an IC50 of 0.05 nM, while at P2X7 receptors it is 40 μM, representing an 800,000-fold selectivity window [1]. In rat receptors, NF449 blocks P2X1 with an IC50 of 0.3 nM, whereas the parent compound suramin is approximately 10,000-fold less potent at P2X1 (IC50 ~3 μM) [2]. NF279, another potent analog, is also substantially less potent than NF449 at P2X1 [2].
| Evidence Dimension | P2X1 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 0.05 nM (human P2X1); 0.3 nM (rat P2X1) |
| Comparator Or Baseline | Suramin: ~3 μM (rat P2X1); NF279: ~19 nM (rat P2X1) |
| Quantified Difference | NF449 is ~60,000-fold more potent than suramin at human P2X1; ~10,000-fold more potent at rat P2X1 |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing recombinant P2X receptors |
Why This Matters
The extreme potency and selectivity window of NF449 enables researchers to selectively inhibit P2X1 receptors in complex biological systems without off-target effects on other P2X subtypes, which is critical for accurate pharmacological dissection.
- [1] Hülsmann M, Nickel P, Kassack M, Schmalzing G, Lambrecht G, Markwardt F. NF449, a novel picomolar potency antagonist at human P2X1 receptors. Eur J Pharmacol. 2003;470(1-2):1-7. View Source
- [2] Rettinger J, Braun K, Hochmann H, Kassack MU, Ullmann H, Nickel P, Schmalzing G, Lambrecht G. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist. Neuropharmacology. 2005;48(3):461-468. View Source
